4-Fluorobutyl 4-methylbenzenesulfonate
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Overview
Description
4-Fluorobutyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H15FO3S. It is a sulfonate ester derived from 4-fluorobutanol and 4-methylbenzenesulfonic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobutyl 4-methylbenzenesulfonate typically involves the reaction of 4-fluorobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine yields the corresponding sulfonamide.
Hydrolysis: The major products are 4-fluorobutanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
4-Fluorobutyl 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluorobutyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobutyl 4-methylbenzenesulfonate: Similar compounds include other sulfonate esters such as methyl 4-methylbenzenesulfonate and ethyl 4-methylbenzenesulfonate.
4-Fluorobutyl Derivatives: Compounds like 4-fluorobutyl acetate and 4-fluorobutyl benzoate share structural similarities with this compound.
Uniqueness
This compound is unique due to the presence of both a fluorobutyl group and a methylbenzenesulfonate group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .
Properties
CAS No. |
433-10-3 |
---|---|
Molecular Formula |
C11H15FO3S |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-fluorobutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H15FO3S/c1-10-4-6-11(7-5-10)16(13,14)15-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
BMXYJHYTNRYYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCF |
Origin of Product |
United States |
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